2-[({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a triazinoindole moiety with a benzothiophene carboxamide group
Preparation Methods
The synthesis of 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the preparation of the triazinoindole core, which is then functionalized with an allyl group. The next step involves the introduction of the sulfanyl group, followed by the acetylation of the amino group. The final step is the cyclization to form the benzothiophene carboxamide ring. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the sulfanyl group, leading to the formation of various derivatives. Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes
Scientific Research Applications
2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in treating diseases such as cancer and viral infections due to its unique molecular structure and biological activity.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but initial studies indicate its potential in modulating signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Compared to other similar compounds, 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of structural features. Similar compounds include:
- 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diphenylacetamide
- 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-amino-1,2,5-oxadiazol-3-yl) acetamide
- 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone These compounds share the triazinoindole core but differ in their functional groups and overall structure, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C23H22N6O2S2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H22N6O2S2/c1-2-11-29-15-9-5-3-7-13(15)19-21(29)26-23(28-27-19)32-12-17(30)25-22-18(20(24)31)14-8-4-6-10-16(14)33-22/h2-3,5,7,9H,1,4,6,8,10-12H2,(H2,24,31)(H,25,30) |
InChI Key |
CTVRAWPSWMLZBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)N |
Origin of Product |
United States |
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